molecular formula C22H21FN4OS B2786652 2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone CAS No. 1173255-49-6

2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone

Cat. No. B2786652
CAS RN: 1173255-49-6
M. Wt: 408.5
InChI Key: SSMPUJROVTUFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone” is a pyrimidine derivative . Pyrimidine derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .

Scientific Research Applications

Breast Cancer Treatment

Background: Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as promising agents for breast cancer therapy. These compounds target PARP enzymes involved in DNA repair, leading to synthetic lethality in cancer cells.

Compound Activity:

JAK3 Suppression

Background: Janus kinase 3 (JAK3) is a key player in immune signaling pathways. Selective JAK3 inhibitors hold promise for autoimmune diseases and certain cancers.

Compound Activity:

Other Potential Applications

Background: Beyond breast cancer and JAK3 inhibition, this compound may have additional applications:

Future Directions

Given the promising anticancer activity of pyrimidine derivatives, future research could focus on constructing novel pyrimidines with higher selectivity as anticancer agents .

properties

IUPAC Name

2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4OS/c23-18-8-4-5-9-19(18)26-10-12-27(13-11-26)21-14-22(25-16-24-21)29-15-20(28)17-6-2-1-3-7-17/h1-9,14,16H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMPUJROVTUFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((6-(4-(2-Fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-1-phenylethanone

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